molecular formula C48H104N2O4S B14297243 Bis(N,N,N-trihexylhexan-1-aminium) sulfate CAS No. 111951-07-6

Bis(N,N,N-trihexylhexan-1-aminium) sulfate

Cat. No.: B14297243
CAS No.: 111951-07-6
M. Wt: 805.4 g/mol
InChI Key: KMXYYFRWQNNPDG-UHFFFAOYSA-L
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Description

Bis(N,N,N-trihexylhexan-1-aminium) sulfate: is a chemical compound known for its unique properties and applications in various fields. It is a quaternary ammonium compound with a sulfate counterion, which contributes to its stability and reactivity. This compound is often used in scientific research and industrial applications due to its surfactant properties and ability to form stable complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(N,N,N-trihexylhexan-1-aminium) sulfate typically involves the quaternization of hexylamine derivatives with hexyl halides, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Solvent: Organic solvents such as dichloromethane or ethanol are commonly used.

    Catalysts: Phase transfer catalysts can be employed to enhance the reaction rate.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: Bis(N,N,N-trihexylhexan-1-aminium) sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into lower oxidation state compounds.

    Substitution: Nucleophilic substitution reactions are common, where the sulfate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Halides, hydroxides, or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various quaternary ammonium salts.

Scientific Research Applications

Chemistry: Bis(N,N,N-trihexylhexan-1-aminium) sulfate is used as a surfactant in chemical reactions to enhance solubility and reactivity of hydrophobic compounds. It is also employed in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study cell membrane interactions due to its amphiphilic nature. It can disrupt lipid bilayers, making it useful in membrane protein studies.

Industry: In industrial applications, this compound is used in the production of detergents, emulsifiers, and corrosion inhibitors. Its ability to form stable emulsions makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of Bis(N,N,N-trihexylhexan-1-aminium) sulfate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic structure allows it to insert into lipid bilayers, disrupting membrane integrity and affecting membrane-bound proteins. This disruption can lead to changes in cell permeability and signaling pathways.

Comparison with Similar Compounds

    Hexamethylene-1,6-bis(N-dodecyl-N,N-dimethylammonium bromide): Another quaternary ammonium compound with similar surfactant properties.

    Tetrahexylammonium hydrogen sulfate: A related compound with a different counterion but similar applications.

Uniqueness: Bis(N,N,N-trihexylhexan-1-aminium) sulfate stands out due to its specific chain length and sulfate counterion, which provide unique solubility and reactivity characteristics. Its ability to form stable complexes and emulsions makes it particularly valuable in both research and industrial applications.

Properties

CAS No.

111951-07-6

Molecular Formula

C48H104N2O4S

Molecular Weight

805.4 g/mol

IUPAC Name

tetrahexylazanium;sulfate

InChI

InChI=1S/2C24H52N.H2O4S/c2*1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h2*5-24H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

KMXYYFRWQNNPDG-UHFFFAOYSA-L

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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